Cas no 3973-62-4 (3-Phenylpiperidine)
3-Phenylpiperidine Chemical and Physical Properties
Names and Identifiers
-
- 3-Phenylpiperidine
- 3-Phenylpiperidine hydrochloride
- Piperidine, 3-phenyl-
- 3-Phenyl-piperidine
- NZYBILDYPCVNMU-UHFFFAOYSA-N
- ChemDiv2_003191
- 3-phenylpiperdine
- 3-phenyl piperidine
- PubChem8017
- 3-Phenylpiperidine, AldrichCPR
- HMS1378B01
- STK352578
- SBB010187
- BDBM50212380
- BBL022429
- AB07314
- EN002524
- AKOS016343928
- NS00083656
- CS-W009367
- AB16326
- DISODIUMHYDROGENCITRATESESQUIHYDRATE
- SY101319
- DTXSID30871048
- MFCD00804860
- FT-0655157
- A824714
- AKOS000300296
- SY101358
- SCHEMBL4280
- F8883-6658
- SY050430
- EINECS 223-602-7
- MFCD03839934
- s12011
- FT-0694664
- BB 0253507
- EN300-106748
- J-513061
- AB16327
- FT-0635087
- CHEMBL1196278
- P2006
- 3973-62-4
- AM9903
- FS-1609
- CHEMBL556366
- DB-016833
- ALBB-008685
- DB-014322
-
- MDL: MFCD00804860
- Inchi: 1S/C11H15N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2
- InChI Key: NZYBILDYPCVNMU-UHFFFAOYSA-N
- SMILES: N1CCCC(C2C=CC=CC=2)C1
Computed Properties
- Exact Mass: 161.12000
- Monoisotopic Mass: 161.120449
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2
- Topological Polar Surface Area: 12
Experimental Properties
- Density: 0.967
- Melting Point: 15°C(lit.)
- Boiling Point: 126°C/12mmHg(lit.)
- Flash Point: 116 ºC
- Refractive Index: 1.5256
- PSA: 12.03000
- LogP: 2.48240
3-Phenylpiperidine Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38-36
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:0-10°C
- Risk Phrases:R36/37/38
3-Phenylpiperidine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Phenylpiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 019443-1g |
3-Phenylpiperidine |
3973-62-4 | 98% | 1g |
£63.00 | 2022-03-01 | |
| Chemenu | CM180538-5g |
3-Phenylpiperidine |
3973-62-4 | 95% | 5g |
$268 | 2021-08-05 | |
| Chemenu | CM180538-10g |
3-Phenylpiperidine |
3973-62-4 | 95% | 10g |
$453 | 2021-08-05 | |
| Chemenu | CM180538-25g |
3-Phenylpiperidine |
3973-62-4 | 95% | 25g |
$898 | 2021-08-05 | |
| Alichem | A129006292-5g |
3-Phenylpiperidine |
3973-62-4 | 95% | 5g |
$309.96 | 2023-09-02 | |
| Alichem | A129006292-10g |
3-Phenylpiperidine |
3973-62-4 | 95% | 10g |
$508.20 | 2023-09-02 | |
| Alichem | A129006292-25g |
3-Phenylpiperidine |
3973-62-4 | 95% | 25g |
$979.20 | 2023-09-02 | |
| TRC | B522313-50mg |
3-Phenylpiperidine |
3973-62-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B522313-100mg |
3-Phenylpiperidine |
3973-62-4 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B522313-500mg |
3-Phenylpiperidine |
3973-62-4 | 500mg |
$ 115.00 | 2022-06-07 |
3-Phenylpiperidine Suppliers
3-Phenylpiperidine Related Literature
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1. 243. The synthesis of piperidine derivatives. Part III. 5-Phenyl-1-azabicyclo[3 : 3 : 1]nonaneG. M. Badger,J. W. Cook,Thomas Walker J. Chem. Soc. 1949 1141
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2. Bredt's rule. Part 6. The synthesis of 5-phenyl-1-azabicyclo[3.3.1 ]nonan-2-one,a bridgehead amideGeorge L. Buchanan J. Chem. Soc. Perkin Trans. 1 1984 2669
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3. The conformational analysis of saturated heterocycles. Part XLII. 1,2-DimethylhexahydropyridazineRichard A. Y. Jones,A. R. Katritzky,D. L. Ostercamp,K. A. F. Record,A. C. Richards J. Chem. Soc. Perkin Trans. 2 1972 34
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Hadi Taghrir,Zeinab Faghih,Majid Ghashang,Leila Emami,Shadi Dalili,Soghra Khabnadideh RSC Adv. 2023 13 21127
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5. Influence of ring size on the outcome of sulfide contraction reactions with thiolactams. Isolation of bicyclic ketene S,N-acetals and thioisomünchnonesJoseph P. Michael,Charles B. de Koning,Christiaan W. van der Westhuyzen,Manuel A. Fernandes J. Chem. Soc. Perkin Trans. 1 2001 2055
Additional information on 3-Phenylpiperidine
Professional Introduction to 3-Phenylpiperidine (CAS No. 3973-62-4)
3-Phenylpiperidine, identified by its chemical abstracts service number CAS No. 3973-62-4, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule, characterized by a piperidine ring substituted with a phenyl group, has garnered considerable attention due to its versatile applications and structural properties. The compound's unique framework makes it a valuable scaffold for the development of various pharmacologically active agents, particularly in the domain of central nervous system (CNS) drugs.
The chemical structure of 3-Phenylpiperidine consists of a six-membered piperidine ring fused with a phenyl ring at the 3-position. This configuration imparts distinct electronic and steric properties to the molecule, influencing its interactions with biological targets. The presence of the phenyl group enhances lipophilicity, which is often a critical factor in drug bioavailability and membrane permeability. Furthermore, the piperidine core is known for its stability and compatibility with diverse functional groups, making it an attractive motif for medicinal chemists.
In recent years, 3-Phenylpiperidine has been extensively studied for its potential in the development of novel therapeutic agents. One of the most promising areas of research involves its application as a precursor in the synthesis of small-molecule drugs targeting neurological disorders. Studies have demonstrated that derivatives of 3-Phenylpiperidine exhibit significant affinity for certain neurotransmitter receptors, suggesting their utility in treating conditions such as depression, anxiety, and neurodegenerative diseases.
Recent advancements in computational chemistry have enabled more precise modeling of 3-Phenylpiperidine's interactions with biological targets. Molecular docking simulations have revealed that modifications to the phenyl ring or the piperidine nitrogen can fine-tune binding affinity and selectivity. For instance, introducing fluorine atoms into the phenyl ring has been shown to enhance metabolic stability while maintaining receptor binding efficacy. These insights have guided the design of next-generation compounds with improved pharmacokinetic profiles.
The synthesis of 3-Phenylpiperidine and its derivatives has also seen significant innovations. Modern synthetic methodologies leverage transition metal catalysis and asymmetric reactions to achieve high yields and enantioselectivity. For example, palladium-catalyzed cross-coupling reactions have been employed to construct the piperidine-phenyl core efficiently. Additionally, biocatalytic approaches using engineered enzymes have provided sustainable alternatives to traditional synthetic routes, aligning with global efforts toward green chemistry.
Preclinical studies have highlighted the therapeutic potential of 3-Phenylpiperidine-based compounds. In particular, derivatives targeting serotonin receptors have shown promise in treating mood disorders. The compound's ability to modulate serotonin activity without causing excessive side effects makes it a compelling candidate for further development. Preclinical trials have also explored its efficacy in models of Parkinson's disease, where dysregulation of dopamine pathways is a key pathological feature.
The role of 3-Phenylpiperidine in drug discovery extends beyond CNS applications. Researchers have investigated its potential in antiviral and anti-inflammatory therapies. The structural versatility of the compound allows for modifications that can target viral proteases or inflammatory cytokines. Preliminary studies suggest that certain derivatives exhibit inhibitory activity against these targets, warranting further investigation into their therapeutic utility.
As computational tools continue to evolve, so does our understanding of 3-Phenylpiperidine's pharmacological properties. Machine learning algorithms are now capable of predicting molecular properties with high accuracy, expediting the drug discovery process. These advancements enable researchers to rapidly screen large libraries of derivatives and identify lead compounds with optimal characteristics. Such innovations are accelerating the translation of laboratory findings into clinical candidates.
The future prospects for 3-Phenylpiperidine are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are fostering interdisciplinary approaches to drug development. By integrating knowledge from chemistry, biology, and computer science, scientists are poised to unlock new possibilities for this versatile compound.
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